3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]
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Overview
Description
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] is a chemical compound with the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol . This compound is characterized by its unique spiro structure, which includes an imidazo[4,5-c]pyridine ring fused to a thiane ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable imidazo[4,5-c]pyridine derivative with a thiane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]: This compound has a similar structure but contains an oxane ring instead of a thiane ring.
1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]: This compound features a piperidine ring and a methyl group.
1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]: Similar to the previous compound but with a propyl group.
Uniqueness
3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-thiane] is unique due to its thiane ring, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-thiane] |
InChI |
InChI=1S/C10H15N3S/c1-4-13-10(2-5-14-6-3-10)9-8(1)11-7-12-9/h7,13H,1-6H2,(H,11,12) |
InChI Key |
AIQPPUSMQAKALG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCSCC2)C3=C1NC=N3 |
Origin of Product |
United States |
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